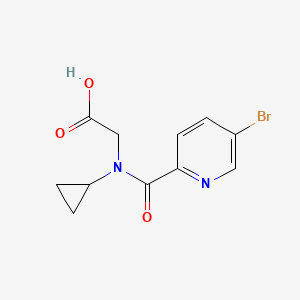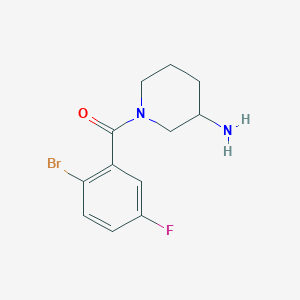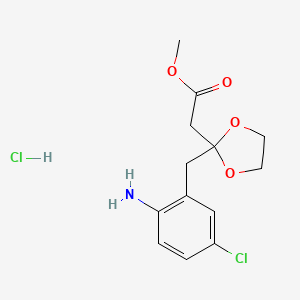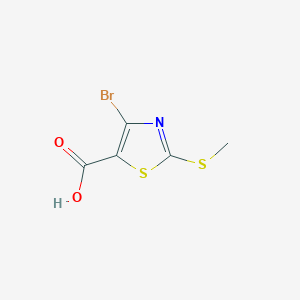
Cu-DOBDC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper 2,5-dioxidobenzene-1,4-dicarboxylate, commonly referred to as Cu-DOBDC, is a metal-organic framework (MOF) composed of copper ions coordinated with 2,5-dioxidobenzene-1,4-dicarboxylate ligands. This compound is known for its high surface area, porosity, and unique chemical properties, making it a valuable material in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Cu-DOBDC can be synthesized using a variety of methods, including solvothermal and mechanochemical synthesis. In the solvothermal method, copper salts and 2,5-dioxidobenzene-1,4-dicarboxylate are dissolved in an organic solvent such as dimethylformamide (DMF) or diethylformamide (DEF) and heated in an autoclave . The reaction typically occurs at elevated temperatures and pressures, resulting in the formation of crystalline this compound.
Mechanochemical synthesis involves grinding copper nitrate salts with 2,5-dioxidobenzene-1,4-dicarboxylate in the presence of a small amount of organic solvent or water . This method is more sustainable and can be completed in a shorter time compared to solvothermal synthesis.
Industrial Production Methods: Industrial production of this compound often employs the solvothermal method due to its scalability and ability to produce high-quality crystalline materials. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure consistent product quality.
化学反应分析
Types of Reactions: Cu-DOBDC undergoes various chemical reactions, including adsorption, reduction, and catalytic reactions. One notable reaction is the adsorption of carbon dioxide, where this compound exhibits high affinity and capacity for CO2 capture . Additionally, this compound can participate in reduction reactions, such as the reduction of copper(II) ions to copper(I) ions, which can be facilitated by reducing agents like ascorbic acid .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include carbon dioxide for adsorption studies, ascorbic acid for reduction reactions, and various organic solvents for catalytic reactions. The conditions for these reactions vary depending on the specific application but often involve controlled temperatures and pressures to optimize performance.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction type. For example, in CO2 adsorption studies, the primary product is the adsorbed CO2 within the MOF structure . In reduction reactions, the product is typically copper(I) ions coordinated within the MOF framework .
科学研究应用
Cu-DOBDC has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for various organic reactions, including cycloaddition and oxidation reactions . In biology and medicine, this compound is explored for its potential in drug delivery systems and as a biosensor for detecting specific biomolecules . In industry, this compound is utilized for gas storage and separation, particularly for capturing and storing carbon dioxide .
作用机制
The mechanism of action of Cu-DOBDC involves its high surface area and porosity, which allow for efficient adsorption and interaction with target molecules. The copper ions within the MOF framework provide active sites for catalytic reactions and facilitate the binding of guest molecules . The molecular targets and pathways involved in these interactions depend on the specific application, such as CO2 adsorption or catalytic oxidation reactions .
相似化合物的比较
Cu-DOBDC is part of a family of metal-organic frameworks that include other compounds such as magnesium 2,5-dioxidobenzene-1,4-dicarboxylate (Mg-DOBDC), zinc 2,5-dioxidobenzene-1,4-dicarboxylate (Zn-DOBDC), and cobalt 2,5-dioxidobenzene-1,4-dicarboxylate (Co-DOBDC) . Compared to these similar compounds, this compound exhibits unique properties such as higher CO2 adsorption capacity and catalytic activity due to the presence of copper ions . The higher charge density of copper ions enhances the binding interactions with guest molecules, making this compound a superior material for specific applications .
Similar Compounds
- Magnesium 2,5-dioxidobenzene-1,4-dicarboxylate (Mg-DOBDC)
- Zinc 2,5-dioxidobenzene-1,4-dicarboxylate (Zn-DOBDC)
- Cobalt 2,5-dioxidobenzene-1,4-dicarboxylate (Co-DOBDC)
- Nickel 2,5-dioxidobenzene-1,4-dicarboxylate (Ni-DOBDC)
- Iron 2,5-dioxidobenzene-1,4-dicarboxylate (Fe-DOBDC)
These compounds share similar structural frameworks but differ in their metal ion centers, which influence their chemical properties and applications .
属性
分子式 |
C8H6Cu2O8 |
|---|---|
分子量 |
357.22 g/mol |
IUPAC 名称 |
dicopper;2,5-dioxidoterephthalate;dihydrate |
InChI |
InChI=1S/C8H6O6.2Cu.2H2O/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14;;;;/h1-2,9-10H,(H,11,12)(H,13,14);;;2*1H2/q;2*+2;;/p-4 |
InChI 键 |
VWYOAQQCTCVDGS-UHFFFAOYSA-J |
规范 SMILES |
C1=C(C(=CC(=C1[O-])C(=O)[O-])[O-])C(=O)[O-].O.O.[Cu+2].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-{[2-(3-bromophenoxy)ethyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B14913893.png)

![n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14913900.png)

![(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B14913905.png)





![8-(Fluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B14913928.png)
